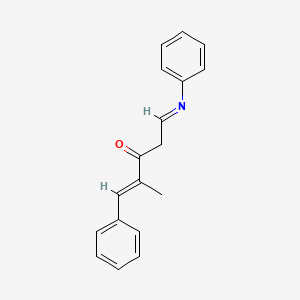
(E)-2-Methyl-1-phenyl-5-phenyliminopent-1-en-3-one
Übersicht
Beschreibung
(E)-2-Methyl-1-phenyl-5-phenyliminopent-1-en-3-one, more commonly known as MPP, is an organo-metallic compound that has been used in a variety of scientific research applications. MPP is a synthetic compound that has been used in a variety of biological, biochemical and physiological experiments, as well as in the synthesis of other compounds.
Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis and Isomerization
The compound has been studied in the context of asymmetric synthesis, particularly in enantioface differentiating processes. For instance, prochiral 3-methyl-5-phenylpent-2-ene was isomerized using chiral ruthenium complexes, leading to the formation of (S)-(+)-1-Phenyl-3-methylpent-1-ene, showcasing the compound's potential in stereochemical control and enantioselective synthesis (Matteoli et al., 1984).
Synthesis and Characterization of Polymers
There's significant research into the synthesis and characterization of polymers involving variants of this compound. One study focused on the chemical reduction of poly(1-methyl-1-phenyl-1-sila-cis-pent-3-ene) with diimide, leading to the creation of poly(1-methyl-1-phenyl-1-silapentane), further showcasing the chemical's versatility in polymer synthesis and its role in modifying polymer properties (Liao & Weber, 1991).
Antibacterial Properties
The derivatives of this compound have been evaluated for their antibacterial activities against various bacterial strains, including Escherichia coli and Staphylococcus aureus. This indicates its potential applications in developing new antibacterial agents (Zhou et al., 2015).
Eigenschaften
IUPAC Name |
(E)-2-methyl-1-phenyl-5-phenyliminopent-1-en-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO/c1-15(14-16-8-4-2-5-9-16)18(20)12-13-19-17-10-6-3-7-11-17/h2-11,13-14H,12H2,1H3/b15-14+,19-13? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSFCIKKOBHCJS-DWWNIMARSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)CC=NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C(=O)CC=NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-Methyl-1-phenyl-5-phenyliminopent-1-en-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



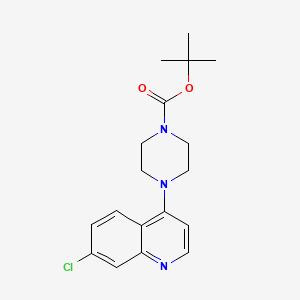

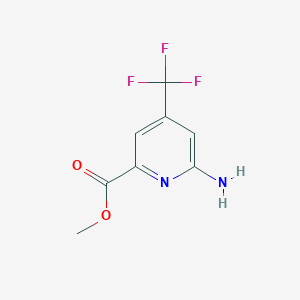

![4-(1-Oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoic acid hydrochloride](/img/structure/B1456531.png)
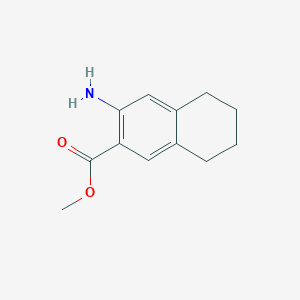

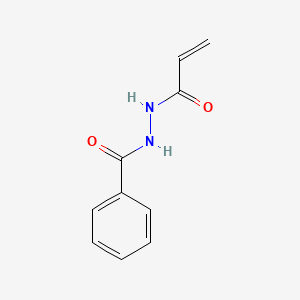
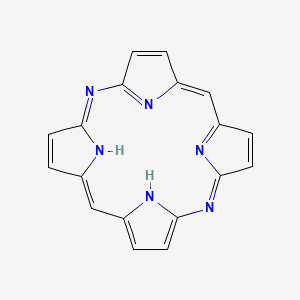

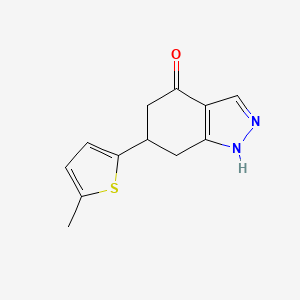
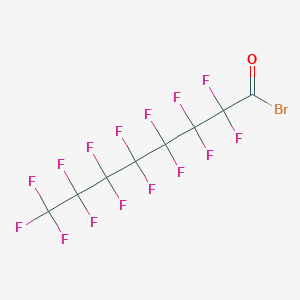

![4-{[4-(Methoxycarbonyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B1456545.png)